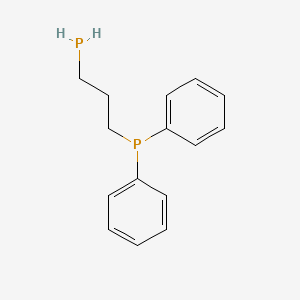
Diphenyl(3-phosphanylpropyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(3-phosphanylpropyl)phosphane is an organophosphorus compound with the molecular formula C15H18P2. It is a tertiary phosphine, characterized by the presence of two phenyl groups and a 3-phosphanylpropyl group attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl(3-phosphanylpropyl)phosphane can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with 3-chloropropylphosphine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Another method involves the use of Grignard reagents. For instance, the reaction of diphenylphosphine with 3-bromopropylmagnesium bromide can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(3-phosphanylpropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine using reducing agents like trichlorosilane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides are commonly used oxidizing agents.
Reduction: Trichlorosilane and other silanes are effective reducing agents.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Regeneration of this compound from its oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Diphenyl(3-phosphanylpropyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of various organophosphorus compounds and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of diphenyl(3-phosphanylpropyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the 3-phosphanylpropyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with two diphenylphosphino groups connected by an ethane linker.
Uniqueness
Diphenyl(3-phosphanylpropyl)phosphane is unique due to its 3-phosphanylpropyl group, which provides additional flexibility and steric properties compared to other similar compounds. This structural feature allows it to form more diverse and stable complexes with transition metals, making it a valuable ligand in various catalytic applications.
Eigenschaften
CAS-Nummer |
608881-56-7 |
|---|---|
Molekularformel |
C15H18P2 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
diphenyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C15H18P2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 |
InChI-Schlüssel |
GVFJDBZNGWNEPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCP)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


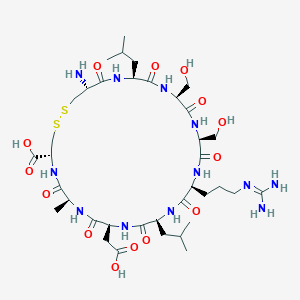
![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
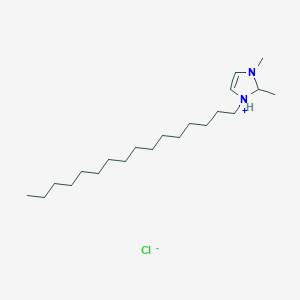
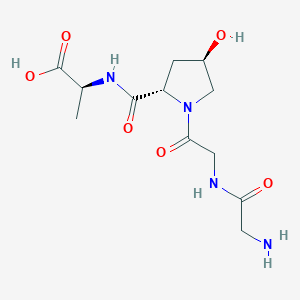
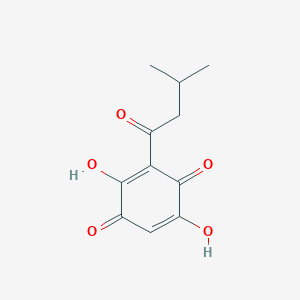

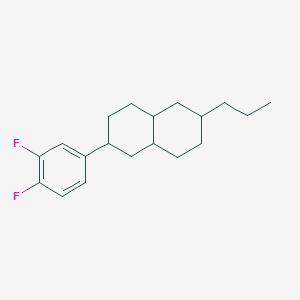
![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)

![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)
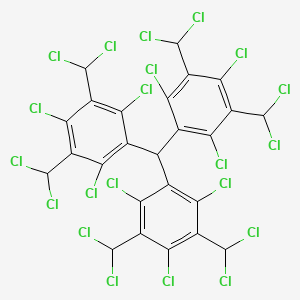
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)
